N-(6-Oxopiperidin-3-yl)but-2-ynamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(6-oxopiperidin-3-yl)but-2-ynamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-3-9(13)11-7-4-5-8(12)10-6-7/h7H,4-6H2,1H3,(H,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICPTEJHQDJLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Classifications and Core Structural Features
N-(6-Oxopiperidin-3-yl)but-2-ynamide can be classified based on its distinct functional groups. It is fundamentally an ynamide , a subclass of alkynes where the triple bond is directly connected to a nitrogen atom. The nitrogen atom is part of an amide-like functional group, which in this specific molecule, is incorporated within a cyclic structure. The presence of the carbonyl group on the piperidine (B6355638) ring classifies it as a lactam .
The core structural features of this compound are:
Ynamide Moiety : This consists of a but-2-ynamide (B6235448) group. The nitrogen atom is directly attached to the sp-hybridized carbon of the alkyne. This arrangement leads to a unique electronic distribution, with the β-carbon of the alkyne being nucleophilic and the α-carbon being electrophilic. brad.ac.uk
Piperidinone Scaffold : This is a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group. Specifically, it is a 6-oxopiperidin-3-yl group, indicating the carbonyl group is at the 6-position and the ynamide substituent is at the 3-position of the ring.
Below is a table summarizing the key structural components:
| Structural Component | Chemical Class | Key Features |
| But-2-ynamide | Ynamide | Carbon-carbon triple bond adjacent to a nitrogen atom. |
| 6-Oxopiperidin-3-yl | Lactam, Piperidinone | Six-membered ring with a nitrogen and a carbonyl group. |
Strategic Importance of Ynamides in Modern Organic Synthesis
Ynamides have emerged as exceptionally useful and versatile building blocks in modern organic synthesis. nih.govorgsyn.org Their unique electronic properties, stemming from the nitrogen atom's electron-donating character polarizing the carbon-carbon triple bond, allow for a wide range of chemical transformations. orgsyn.org Unlike the more reactive and less stable ynamines, the presence of an electron-withdrawing group on the nitrogen atom in ynamides imparts greater stability, making them easier to handle and store. orgsyn.org
The synthetic utility of ynamides is vast and includes their participation in:
Cycloaddition Reactions : Ynamides can undergo various cycloadditions, such as [4+2], [2+2], and [2+2+2] cycloadditions, to construct complex cyclic systems. nih.gov
Metal-Catalyzed Reactions : They are excellent substrates for a variety of metal-catalyzed transformations, including Pauson-Khand reactions, Heck couplings, and cycloisomerizations. nih.govresearchgate.net
Rearrangements and Cyclizations : The unique reactivity of ynamides facilitates various rearrangement and cyclization reactions to form diverse heterocyclic compounds. brad.ac.uk
Nucleophilic and Electrophilic Additions : The polarized nature of the triple bond allows for both nucleophilic and electrophilic additions, leading to highly functionalized enamides. brad.ac.uk
These reactions have been applied to the synthesis of natural products and other complex molecular targets. brad.ac.uk
Significance of Piperidinone Scaffolds in Molecular Design
The piperidinone scaffold is a privileged structure in medicinal chemistry and molecular design. This heterocyclic motif is a core component of numerous natural products and synthetic compounds that exhibit a wide range of biological activities. The rigid, six-membered ring structure of piperidinone provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for molecular recognition and binding to biological targets.
The significance of the piperidinone scaffold is highlighted by its presence in various classes of compounds, including alkaloids and pharmaceuticals. Its ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it an attractive core for the design of new therapeutic agents.
Contextualizing N 6 Oxopiperidin 3 Yl but 2 Ynamide Within Ynamide and Piperidinone Chemistry
Direct Construction of the N-Alkynylamide Bond
The formation of the N-alkynylamide bond, a critical step in the synthesis of this compound and its analogues, can be achieved through several modern synthetic methods. These approaches, ranging from metal-catalyzed cross-couplings to transition-metal-free and photoinduced reactions, offer various advantages in terms of efficiency, substrate scope, and reaction conditions.
Copper-Catalyzed N-Alkynylation of Nitrogen Nucleophiles
Copper-catalyzed N-alkynylation has emerged as a robust and widely used method for the synthesis of ynamides. This approach typically involves the coupling of a nitrogen nucleophile, such as an amide or a lactam, with an alkynyl halide or a related electrophilic alkyne source. A general method involves the deprotonation of the amide with a suitable base, followed by reaction with a copper(I) salt and the alkynyl bromide. nih.gov This process can be performed using either stoichiometric or catalytic amounts of copper.
In a stoichiometric approach, the amide is converted to its copper derivative before the addition of the alkynyl halide, which minimizes the competing homocoupling of the alkyne. acs.org Catalytic versions, often employing ligands such as 1,10-phenanthroline, have also been developed to improve the efficiency and practicality of the reaction. mdpi.com These reactions generally exhibit good functional group tolerance and can be applied to a wide range of amides and alkynes.
| Nitrogen Nucleophile | Alkynylating Agent | Copper Source | Ligand/Additive | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| Sulfonamide | Alkynyl Bromide | CuI (stoichiometric) | - | KHMDS | Pyridine (B92270)/THF | Good to Excellent |
| Oxazolidinone | Alkynyl Bromide | CuSO₄ (catalytic) | 1,10-Phenanthroline | K₃PO₄ | Toluene | High |
| Carbamate | Alkynyl Bromide | CuI (catalytic) | 1,10-Phenanthroline | KHMDS | Toluene | Good |
Palladium-Mediated Cross-Coupling Strategies
Palladium catalysis, a cornerstone of modern organic synthesis, also offers viable routes to ynamides, although it is more commonly associated with the reactions of ynamides rather than their direct synthesis. The palladium-catalyzed cross-coupling of amides with alkynyl halides or their equivalents represents a powerful strategy for the formation of the N-C(sp) bond. These reactions, often referred to as Buchwald-Hartwig aminations, have been extended to include alkenyl halides, providing access to enamines and imines. researchgate.net
For the synthesis of ynamides, a palladium-catalyzed approach can involve the coupling of an amide with an alkynyl halide. The choice of ligand is crucial for the success of these transformations, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. While less common than copper-catalyzed methods for ynamide synthesis, palladium-catalyzed strategies can offer complementary reactivity and substrate scope. nih.gov For instance, the palladium-catalyzed amination of aryl halides with aqueous ammonia (B1221849) has been successfully demonstrated with the development of specialized ligands. nih.gov
| Amine/Amide | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Product Type |
|---|---|---|---|---|---|---|
| Secondary Amine | Alkenyl Bromide | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | Enamine |
| Primary Amine | Alkenyl Bromide | Pd(0)/BINAP | - | NaOtBu | Toluene | Imine |
| Amide | Aryl Halide | Pd(OAc)₂ | Biarylphosphine | K₂CO₃ | Toluene | N-Aryl Amide |
Transition Metal-Free Synthetic Approaches to Ynamides
In the pursuit of more sustainable and cost-effective synthetic methods, transition-metal-free approaches to ynamide synthesis have gained significant attention. These methods obviate the need for potentially toxic and expensive metal catalysts. One prominent strategy involves the reaction of amides with hypervalent iodine reagents.
Another effective transition-metal-free method utilizes the reaction of sulfonamides with (Z)-1,2-dichloroalkenes or alkynyl chlorides in the presence of a strong base. This approach provides a one-step synthesis of both internal and terminal ynamides and is compatible with a variety of functional groups. The reaction conditions can be tuned by the choice of base and solvent to optimize the yield of the desired ynamide.
| Nitrogen Nucleophile | Alkyne Source | Base | Solvent | Product Type | Yield |
|---|---|---|---|---|---|
| Sulfonamide | (Z)-1,2-dichloroalkene | NaH | DMF | Terminal Ynamide | Efficient |
| Sulfonamide | Alkynyl chloride | Cs₂CO₃ | DMSO | Internal Ynamide | High |
Photoinduced Reactions for Ynamide Synthesis
Photoinduced reactions offer a unique and powerful tool for the formation of chemical bonds under mild conditions. In the context of ynamide synthesis, photoredox catalysis has been explored to facilitate C-N bond formation. These reactions often proceed through radical intermediates, offering a distinct mechanistic pathway compared to traditional metal-catalyzed cross-coupling reactions.
One approach involves a photoredox-catalyzed ketyl-ynamide coupling. acs.orgdntb.gov.ua While often used for the functionalization of pre-formed ynamides, the principles of photoinduced radical generation can be applied to the direct synthesis of the ynamide bond itself. For instance, the generation of an alkyne radical cation via a single-electron oxidation event under photocatalytic conditions can lead to its coupling with a nitrogen nucleophile. researchgate.net These methods are at the forefront of synthetic chemistry and offer the potential for novel and efficient routes to ynamides.
Synthesis of the 6-Oxopiperidin-3-yl Moiety
The 6-oxopiperidin-3-yl moiety, also known as a δ-lactam, is a key structural feature of the target molecule. Its synthesis is typically achieved through cyclization reactions of acyclic precursors.
Cyclization Reactions for Piperidinone Ring Formation
The formation of the piperidinone ring can be accomplished through various intramolecular cyclization strategies. The choice of method depends on the available starting materials and the desired substitution pattern on the ring.
Intramolecular aza-Michael Addition: This reaction involves the intramolecular conjugate addition of an amine to an α,β-unsaturated ester, ketone, or nitrile. ntu.edu.sgrsc.org The reaction is a powerful tool for the construction of nitrogen-containing heterocycles, including piperidinones. nih.govacs.org The stereochemical outcome of the cyclization can often be controlled by the use of chiral catalysts or auxiliaries. rsc.org For the synthesis of a 3-substituted-6-oxopiperidinone, the acyclic precursor would typically contain an amine and an appropriately positioned α,β-unsaturated carbonyl moiety.
Dieckmann Condensation: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. researchgate.net This reaction is particularly useful for the synthesis of 5- and 6-membered rings. For the synthesis of a 3-carboalkoxy-6-oxopiperidinone, a diester precursor with the nitrogen atom integrated into the carbon backbone is required. The resulting β-keto ester can then be further manipulated to introduce or modify substituents at the 3-position.
These cyclization strategies provide versatile and efficient pathways to the 6-oxopiperidin-3-yl core, which can then be coupled with the but-2-ynamide (B6235448) side chain to complete the synthesis of the target molecule. The stereoselective synthesis of 3-substituted piperidin-2-one derivatives has also been achieved starting from 2-pyridone through N-galactosylation and subsequent stereoselective reactions. researchgate.net
Stereoselective Approaches to 3-Substituted Piperidinones
The critical structural feature of this compound is the stereocenter at the 3-position of the piperidinone ring. The synthesis of the enantiomerically pure 3-amino-6-oxopiperidone precursor is paramount. Several advanced strategies have been developed to achieve this, broadly categorized into asymmetric synthesis, resolution of racemates, and biocatalytic methods.
Asymmetric synthesis aims to create the desired enantiomer directly. One powerful approach involves the use of chiral catalysts. For instance, organocatalytic Michael additions to nitro-olefins have been employed to construct functionalized piperidinone skeletons in a highly enantioselective manner. Another strategy is the asymmetric hydrogenation of a suitable prochiral enamine or pyridine precursor using chiral transition-metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands).
Biocatalysis represents a particularly green and efficient route. The use of ω-transaminases for the asymmetric amination of a prochiral N-protected 3-piperidone precursor has emerged as a state-of-the-art method. This approach offers high enantioselectivity (often >99% ee) and operates in aqueous media under mild conditions, making it highly attractive for industrial applications. beilstein-journals.orgsemanticscholar.org Immobilized enzymes further enhance the process by allowing for catalyst recycling and continuous flow operations. beilstein-journals.org
| Method | Key Reagents/Catalyst | Typical Substrate | Advantages | Challenges |
|---|---|---|---|---|
| Asymmetric Catalysis | Chiral metal complexes (Rh, Ru); Organocatalysts (e.g., proline derivatives) | Prochiral enamines, 3-aminopyridine (B143674) derivatives | Direct formation of chiral product, high enantioselectivity. | Cost of catalyst, potential for metal contamination. |
| Classical Resolution | Chiral acids (e.g., tartaric acid derivatives, N-tosyl-(S)-phenylalanine) | Racemic 3-aminopiperidine | Technically straightforward, can be effective on a large scale. | Theoretical maximum yield of 50%, requires resolving agent. |
| Biocatalytic Asymmetric Synthesis | ω-Transaminase (TA), Pyridoxal-5'-phosphate (PLP) cofactor | N-Boc-3-piperidone | Extremely high enantioselectivity, mild/aqueous conditions, green process. beilstein-journals.org | Enzyme stability and substrate scope can be limitations. |
Classical resolution of a racemic mixture of 3-aminopiperidone or its precursor remains a viable, albeit less atom-economical, strategy. This involves forming diastereomeric salts with a chiral resolving agent, such as dibenzoyl-L-tartaric acid or N-tosyl-(S)-phenylalanine. google.com The salts are then separated by fractional crystallization, followed by liberation of the desired enantiomer. While effective, this method is inherently limited to a 50% maximum theoretical yield for the desired enantiomer.
Convergent Assembly Strategies for this compound
A convergent synthesis joins complex, pre-synthesized fragments in the later stages, which is often more efficient for building complex molecules. The assembly of the target compound involves the crucial step of forming an amide bond between the chiral 3-amino-6-oxopiperidone core and the but-2-ynoic acid side chain.
The formation of the amide bond is a fundamental transformation in organic synthesis. The most common approach involves the activation of the carboxylic acid (but-2-ynoic acid) to facilitate nucleophilic attack by the amine (chiral 3-amino-6-oxopiperidone). A variety of peptide coupling reagents can be employed for this purpose. These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, which is then readily attacked by the amine. This method avoids the need to isolate a more reactive species like an acid chloride.
| Reagent | Full Name | Activator/Additive | Key Byproducts |
|---|---|---|---|
| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | HOBt or HOAt | Water-soluble urea |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Base (e.g., DIPEA) | Tetramethylurea, HOAt |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Base (e.g., DIPEA) | Hexamethylphosphoramide (HMPA)-related species |
| Mukaiyama's Reagent | 2-Chloro-1-methylpyridinium iodide | Tertiary amine base | 1-methyl-2-pyridone |
Alternatively, a more classical approach involves converting but-2-ynoic acid to but-2-ynoyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is highly reactive and readily couples with the aminopiperidinone, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct. Care must be taken during this process due to the moisture sensitivity and high reactivity of the acid chloride intermediate.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a powerful strategy for rapid and efficient synthesis. scispace.com Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR), are particularly well-suited for generating complex α-acylamino amides. nih.govmdpi.comnih.gov
A hypothetical U-4CR approach to an analogue of the target structure could involve the reaction of a keto-acid, an amine, an isocyanide, and an acid component that facilitates subsequent cyclization into the piperidinone ring. While a direct MCR for this compound has not been reported, the principles of MCRs provide a framework for designing novel, highly convergent synthetic routes. The development of such a route would represent a significant step forward in synthetic efficiency, minimizing purification steps and reducing waste.
Scale-Up Considerations and Green Chemistry Aspects in Synthesis
Transitioning a synthetic route from laboratory scale to industrial production introduces a new set of challenges where cost, safety, and environmental impact are paramount. Green chemistry principles provide a framework for designing safer and more sustainable chemical processes. nih.govfigshare.com
For the synthesis of this compound, a key green consideration is the stereoselective synthesis of the 3-aminopiperidinone core. Biocatalytic methods using transaminases are highly advantageous in this regard, as they replace stoichiometric chiral resolving agents and potentially hazardous metal catalysts with a biodegradable enzyme operating in water. beilstein-journals.org This significantly improves the process mass intensity (PMI) by reducing solvent usage and waste generation.
In the amidation step, the choice of coupling reagent is critical for a large-scale, green process. While effective, many modern coupling reagents like HATU or PyBOP generate stoichiometric amounts of non-recyclable waste. Catalytic methods for amide bond formation, although less developed, are an area of active research. On a large scale, the conversion of the carboxylic acid to an acid chloride can be efficient, provided that safety protocols for handling reagents like thionyl chloride are strictly implemented and the HCl byproduct is effectively neutralized.
Solvent selection is another critical factor. Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) is a key goal. Furthermore, designing the process to favor crystallization over chromatographic purification for intermediates and the final product is essential for reducing solvent consumption and improving scalability and cost-effectiveness. researchgate.net Patents related to the synthesis of similar pharmaceutical intermediates often highlight the importance of isolating key intermediates as stable, crystalline salts to ensure high purity and ease of handling on a kilogram scale. google.comwipo.intgoogle.com
Reactivity Profile of the Ynamide Functional Group
Ynamides are a distinctive class of alkynes whose reactivity is modulated by the interplay of electronic effects from the adjacent nitrogen atom and its substituent. Unlike classical ynamines, the presence of an electron-withdrawing group on the nitrogen atom tempers the high reactivity of the alkyne, rendering ynamides more stable and easier to handle while still being synthetically versatile. This balance between stability and reactivity is a cornerstone of ynamide chemistry.
The defining feature of the ynamide functional group is the strong polarization of the carbon-carbon triple bond. The nitrogen atom, with its lone pair of electrons, acts as a powerful π-donor, significantly increasing the electron density at the β-carbon of the alkyne. Simultaneously, the electron-withdrawing group (in this case, the 6-oxopiperidin-3-yl moiety acting as part of an amide) delocalizes the nitrogen's lone pair, reducing its donating ability compared to a simple ynamine.
This electronic push-pull arrangement results in a highly polarized Cα-Cβ triple bond, with the α-carbon being electron-deficient and the β-carbon being electron-rich. This inherent polarization is the primary determinant of the regioselectivity observed in many reactions involving ynamides, as it predisposes the α- and β-carbons to attack by nucleophiles and electrophiles, respectively.
| Feature | Description | Consequence on Reactivity |
|---|---|---|
| Nitrogen Lone Pair Donation | The nitrogen atom donates its lone pair into the alkyne π-system. | Increases electron density at the β-carbon, making it nucleophilic. |
| Electron-Withdrawing Group | The amide carbonyl group delocalizes the nitrogen's lone pair. | Moderates the reactivity compared to ynamines and enhances stability. |
| Bond Polarization | Results in an electron-deficient α-carbon and an electron-rich β-carbon. | Dictates regioselectivity in additions; α-position is electrophilic, β-position is nucleophilic. |
The ambivalent electronic nature of ynamides allows them to participate in reactions through both nucleophilic and electrophilic activation.
Nucleophilic Activation: The electron-rich β-carbon of the ynamide can act as a nucleophile, attacking various electrophiles. This reactivity is fundamental to many addition and annulation reactions.
Electrophilic Activation: Ynamides exhibit a strong affinity for Lewis and Brønsted acids. Protonation or coordination of a metal catalyst to the alkyne, typically at the β-carbon, generates a highly reactive keteniminium ion intermediate. This intermediate possesses a highly electrophilic α-carbon, which is susceptible to attack by a wide range of nucleophiles. This activation mode is central to many transition metal-catalyzed and acid-catalyzed transformations of ynamides.
Detailed Mechanistic Pathways of Key Transformations
The unique reactivity of the ynamide in this compound allows it to undergo a variety of complex transformations, including radical, transition-metal-catalyzed, and pericyclic reactions.
While ionic reactions of ynamides are well-established, radical-based transformations have emerged as a complementary and powerful synthetic tool. Ynamides are effective radical acceptors, and the regioselectivity of the radical addition can often be controlled.
The general mechanism involves the generation of a radical species, which then adds to the ynamide triple bond. The attack typically occurs at the β-position due to its higher electron density, leading to a vinyl radical intermediate. This intermediate can then be trapped by a hydrogen donor or participate in subsequent cyclization or coupling events. For instance, the radical hydrothiolation of ynamides proceeds via the regioselective addition of a thiyl radical to the β-carbon. Similarly, radical hydrotrifluoromethylation provides access to β-CF3 enamides.
A variety of methods can be used for radical generation, including the use of radical initiators like triethylborane/O2 or photoredox catalysis. These processes enable the formation of C-C and C-heteroatom bonds under mild conditions.
| Reaction Type | Radical Source | Key Intermediate | Product Class |
|---|---|---|---|
| Hydrothiolation | Aryl thiols with Et3B/O2 | Vinyl radical | (Z)-1-Amino-2-thio-alkenes |
| Hydrotrifluoromethylation | PhICF3Cl | Vinyl radical | β-CF3 enamides |
| Cascade Cyclization | Intramolecular radical initiator | Vinyl radical followed by intramolecular trapping | Polycyclic N-heterocycles |
| Hydrative Aminoxylation | TEMPO radical | Radical addition to a keteniminium ion | Functionalized heterocycles |
Gold(I) and Copper(I) complexes are particularly effective catalysts for activating ynamides towards a wide array of transformations.
Gold(I)-Catalysis: Cationic gold(I) complexes are highly π-philic and readily activate the ynamide triple bond. The initial step is the coordination of the gold catalyst to the alkyne, which generates a vinyl-gold species that can be represented as a gold-stabilized keteniminium ion. This highly electrophilic intermediate is then susceptible to attack by various nucleophiles. A common mechanistic pathway involves the generation of an α-oxo or α-imino gold-carbene species, which can undergo subsequent cyclization, rearrangement, or cycloaddition reactions. For example, in the gold-catalyzed [3+2] annulation with isoxazoles, the ynamide is activated to form a keteniminium ion, which then reacts to generate an α-imino gold-carbene, ultimately leading to 2-aminopyrroles.
Copper(I)-Catalysis: Copper(I) catalysts are also widely used in ynamide chemistry, often providing complementary reactivity to gold catalysts. Copper(I) can catalyze the nucleophilic addition of ynamides to electrophiles like acyl chlorides and activated N-heterocycles. In these reactions, copper(I) is believed to coordinate with the ynamide, increasing the acidity of the terminal proton (if present) or activating the triple bond for addition. Copper catalysis is also prominent in cycloaddition reactions, such as the azide-ynamide cyclization to generate α-imino copper carbenes, which serve as versatile intermediates for synthesizing polycyclic N-heterocycles. Furthermore, copper-catalyzed asymmetric cascade cyclizations have been developed, highlighting the utility of this metal in stereocontrolled synthesis.
| Feature | Gold(I)-Catalysis | Copper(I)-Catalysis |
|---|---|---|
| Activation Mode | Strong π-acid, activates the alkyne towards nucleophilic attack. | Activates the alkyne; can also facilitate transmetalation and C-H activation. |
| Key Intermediates | Keteniminium ions, α-imino/oxo gold carbenes, vinyl-gold species. | α-Imino copper carbenes, copper acetylides. |
| Typical Transformations | Cycloisomerizations, hydroalkylations, annulations, rearrangements. | Coupling reactions, cycloadditions, hydroarylation. |
Ynamides are excellent substrates for pericyclic reactions, where they can act as 2π-electron partners in cycloadditions. These reactions provide efficient pathways to construct complex cyclic and heterocyclic scaffolds. Ynamides can participate in [2+2], [3+2], and [4+2] cycloadditions, reacting with a variety of partners like ketenes, isoxazoles, and dienes.
The true synthetic power of ynamides is often showcased in cascade reactions, where multiple bond-forming events occur in a single operation. These cascades can be initiated by various triggers, including heat, light, or catalysts (acid or transition metal). A notable example is the benzannulation of N-propargyl functionalized ynamides with cyclobutenones. This process involves a sequence of four pericyclic transformations: a 4π electrocyclic ring-opening, a [2+2] cycloaddition, a second 4π electrocyclic ring-opening, and finally a 6π electrocyclization to construct highly substituted anilines. Similarly, gold-catalyzed cascade cyclizations of N-propargyl ynamides can provide rapid access to complex fused-ring systems like indeno[1,2-c]pyrroles. Brønsted acid-promoted cascades involving-hydride shifts followed by Nazarov 4π electrocyclization have also been reported.
Role of the 6-Oxopiperidin-3-yl Moiety in Reaction Selectivity and Control
The 6-Oxopiperidin-3-yl substituent is poised to exert significant influence over the reactivity and selectivity of the but-2-ynamide functional group. This control is primarily articulated through a combination of steric and electronic factors, as well as the potential for the lactam portion of the moiety to act as a directing or chelating group in the presence of a catalyst.
The steric and electronic properties of the 6-Oxopiperidin-3-yl moiety are intrinsically linked to its conformational preferences and the electronic nature of the lactam (a cyclic amide). These factors can profoundly impact the accessibility of the ynamide's triple bond and its inherent reactivity.
Steric Hindrance: The piperidinone ring is a six-membered heterocycle that can adopt various conformations, such as chair and boat forms. The axial and equatorial positions of the but-2-ynamide substituent in these conformations will present different steric profiles. In a chair conformation, an equatorial substituent is generally less sterically hindered than an axial one. The bulk of the piperidinone ring can impede the approach of reagents to the ynamide, potentially leading to facial selectivity in addition reactions across the triple bond. For instance, in a catalyzed hydrogenation, the catalyst might preferentially coordinate to the less hindered face of the molecule, leading to a diastereoselective outcome. The presence of the carbonyl group at the 6-position flattens the ring to some extent, which could also influence the steric environment around the ynamide.
Electronic Effects: The lactam within the 6-Oxopiperidin-3-yl moiety has a significant electronic impact. The nitrogen atom's lone pair of electrons is delocalized into the adjacent carbonyl group, which in turn influences the electron density of the ynamide nitrogen. This delocalization reduces the electron-donating ability of the amide nitrogen towards the alkyne, making the ynamide less nucleophilic than a corresponding ynamine but more stable. This modulation of electron density is crucial in controlling the regioselectivity of additions to the triple bond. Electrophilic attack is generally favored at the β-carbon of the ynamide, and the electronic nature of the 6-Oxopiperidin-3-yl group can fine-tune the reactivity of this position.
To illustrate the potential impact of these effects, a hypothetical reaction outcome is presented in the table below.
| Catalyst System | Predominant Conformer of Piperidinone Ring | Theoretical Diastereomeric Excess (%) | Rationale |
| Large, bulky catalyst (e.g., Rh-complex with bulky phosphine ligands) | Chair, with ynamide in equatorial position | >90 | The catalyst's steric bulk would strongly favor approach from the less hindered face, away from the piperidinone ring. |
| Small, less-hindered catalyst (e.g., Pd/C) | Chair, with ynamide in equatorial position | 60-70 | A smaller catalyst would be less sensitive to the steric hindrance of the ring, resulting in lower selectivity. |
| Lewis acid additive that coordinates to the lactam oxygen | Boat-like conformation | Variable | Coordination could lock the ring into a different conformation, altering the steric environment and thus the selectivity. |
| This table presents a theoretical projection of how steric factors might influence the diastereoselectivity of a hypothetical addition reaction to this compound. |
The amide functionality within the 6-Oxopiperidin-3-yl moiety offers a potential coordination site for metal catalysts, which can lead to powerful directing effects and chelation control in various transformations.
Chelation Control: The carbonyl oxygen of the lactam is a hard Lewis base and can coordinate to a metal center. If the reaction involves a metal catalyst, the formation of a five or six-membered chelate ring involving the lactam oxygen, the amide nitrogen, and the metal center can be envisaged. Such a chelate would rigidify the transition state, bringing the catalyst into close proximity to the ynamide triple bond and influencing the stereochemical outcome of the reaction. For example, in a metal-catalyzed intramolecular cyclization, chelation could pre-organize the molecule in a conformation that favors the formation of a specific ring system with high diastereoselectivity.
Directing Group Effects: In reactions such as C-H activation, the amide group can act as a directing group. nih.govmdpi.comnih.govresearchgate.net While direct C-H activation on the piperidinone ring is a possibility, the amide's directing effect could also influence intermolecular reactions. For instance, in a cross-coupling reaction, the coordination of the catalyst to the lactam could deliver the coupling partner to a specific position on a substrate that is also coordinated to the metal. The geometry of the piperidinone ring would be crucial in determining the feasibility and efficiency of such a directing effect.
The following table outlines hypothetical outcomes for a metal-catalyzed reaction, demonstrating the potential influence of chelation.
| Metal Catalyst | Ligand on Metal | Theoretical Yield (%) | Proposed Role of 6-Oxopiperidin-3-yl Moiety |
| Pd(OAc)₂ | None | 45 | Weak or no chelation, leading to a mixture of products. |
| Rh(I) complex | Bidentate phosphine | 85 | Formation of a stable chelate involving the lactam oxygen, leading to rate acceleration and high selectivity for a single product. |
| Cu(I) salt | Chiral ligand | 95 (with high ee) | The chiral ligand environment, in concert with chelation by the lactam, could induce high enantioselectivity. |
| This table provides a hypothetical illustration of how the chelating ability of the 6-Oxopiperidin-3-yl moiety could influence the efficiency and selectivity of a catalyzed reaction. |
Functionalization of the But-2-ynamide Alkynyl Moiety
The nitrogen atom attached to the alkyne in the ynamide group strongly polarizes the triple bond, making the α-carbon electrophilic and the β-carbon nucleophilic. This inherent reactivity governs the outcomes of various addition reactions.
Hydrofunctionalization reactions introduce a hydrogen atom and another heteroatom or metal-containing group across the alkyne, leading to highly functionalized enamides.
Hydroboration: The hydroboration of ynamides is a powerful method for producing vinylboron compounds, which are valuable intermediates for cross-coupling reactions. The regioselectivity of the addition is often controlled by the choice of catalyst. For instance, phosphine-catalyzed hydroboration of ynamides with pinacolborane (HBpin) can yield (Z)-β-borylenamides. rsc.orgrsc.org This process involves a formal cis-addition of the H-B bond across the triple bond. rsc.org In contrast, copper-catalyzed methods can lead to trans-hydroboration products. researchgate.net The resulting β-borylated enamides are versatile synthons for further chemical manipulation.
Hydrometalation: Reactions such as hydrozincation and hydrogermylation provide alternative routes to functionalized enamides. Rhodium-catalyzed hydrozincation of ynamides with diethylzinc (B1219324) can proceed via a carbonyl-directed syn-hydrometalation pathway. acs.org This leads to alkenylzinc intermediates that can be trapped with various electrophiles. Similarly, palladium-catalyzed hydrogermylation can be controlled by ligands to achieve either α- or β-germylated enamides with excellent stereoselectivity (E-selectivity). acs.org These hydrometalation strategies expand the toolkit for creating substituted enamides from the parent ynamide.
Table 1: Regioselectivity in Hydrofunctionalization of the Ynamide Moiety This table presents generalized outcomes based on ynamide chemistry.
| Reaction | Reagent(s) | Catalyst | Major Product | Reference(s) |
|---|---|---|---|---|
| Hydroboration | Pinacolborane (HBpin) | PBu₃ | (Z)-β-Borylenamide | rsc.orgrsc.org |
| Hydrozincation | Et₂Zn | [Rh(cod)Cl]₂ / (2-Fur)₃P | syn-β-Zincoenamide | acs.org |
| Hydrogermylation | HGePh₃ | Pd₂(dba)₃ / P(t-Bu)₃ | α-Germylenamide | acs.org |
| Hydrogermylation | HGePh₃ | Pd₂(dba)₃ / Xantphos | β-Germylenamide | acs.org |
The polarized nature of the ynamide alkyne makes it an excellent partner in cycloaddition reactions for the construction of various carbo- and heterocyclic systems. rsc.org
[2+2] Cycloadditions: Ynamides readily participate in [2+2] cycloadditions with ketenes, alkenes, and other partners to form four-membered rings. The reaction of ynamides with ketenes, generated in situ from acyl chlorides, is a direct route to 3-aminocyclobutenone derivatives. rsc.orgnih.gov These reactions are often highly efficient and proceed under mild conditions. nih.govacs.org Similarly, Lewis acid or transition metal-catalyzed [2+2] cycloadditions with electron-deficient alkenes like enones or nitroalkenes provide access to functionalized cyclobutenes. rsc.orged.ac.ukacs.org
[3+2] Cycloadditions: The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, allows for the synthesis of five-membered heterocycles. Ynamides can react with various 1,3-dipoles such as azides, nitrile oxides, and azomethine ylides. uchicago.edu For example, gold-catalyzed cycloaddition with 2H-azirines serves as a route to highly substituted pyrroles. rsc.org Intramolecular variants of this reaction have also been developed, providing access to fused heterocyclic systems. rsc.org
Table 2: Heterocyclic Products from Cycloaddition Reactions of the Ynamide Moiety This table presents generalized outcomes based on ynamide chemistry.
| Reaction Type | Reaction Partner | Resulting Heterocycle | Reference(s) |
|---|---|---|---|
| [2+2] Cycloaddition | Ketenes | 3-Aminocyclobutenone | rsc.orgnih.gov |
| [2+2] Cycloaddition | Nitroalkenes | 3-Aminocyclobutene | ed.ac.uk |
| [3+2] Cycloaddition | 2H-Azirines | Pyrrole | rsc.org |
| [3+2] Cycloaddition | Nitrile Oxides | Isoxazole | uchicago.eduyoutube.com |
| [3+2] Cycloaddition | Azides | Triazole | uchicago.edu |
The electron-rich alkyne of the ynamide is susceptible to oxidation, leading to valuable carbonyl compounds. A highly efficient method involves the oxidation of ynamides to α-keto-imides using reagents like dimethyldioxirane (B1199080) (DMDO) or a catalytic system of ruthenium(IV) oxide with sodium periodate (B1199274) (RuO₂-NaIO₄). nih.gov This transformation is notable for its broad substrate scope and tolerance of various functional groups. For ynamides containing other sensitive moieties, such as olefins, DMDO can offer chemoselective oxidation of the ynamide group. nih.gov The resulting α-keto-imide products are versatile intermediates for further synthesis. Additionally, the enamide products from hydrofunctionalization can undergo oxidative cleavage of the C=C double bond to yield diacylamine products. organic-chemistry.org
Transformations Involving the 6-Oxopiperidin-3-yl Ring
The 6-oxopiperidin-3-yl moiety, a δ-lactam, offers additional sites for chemical modification, including the amide nitrogen and the carbon atoms of the piperidinone ring.
The piperidinone ring can undergo reactions at several positions. The carbonyl group can be reduced to a hydroxyl group or targeted by organometallic reagents. More significantly, the α-carbon to the carbonyl group (C5 position) is a key site for functionalization.
α-C-H Functionalization: The protons on the carbon adjacent to the lactam carbonyl are acidic and can be removed by a suitable base to generate an enolate. This enolate can then react with various electrophiles, such as alkyl halides, to achieve α-alkylation. Furthermore, modern methods like photoredox catalysis have enabled the direct C-H functionalization of saturated N-heterocycles. nih.gov For example, photoredox-catalyzed α-amino C–H arylation has been demonstrated on complex piperidine (B6355638) derivatives, often with high diastereoselectivity. nih.govnih.gov Although many examples utilize N-Boc protected piperidines, the underlying principles of generating an α-amino radical can be applied to lactam systems, enabling the introduction of aryl groups at the C5 position. Similarly, photocatalytic oxidation can lead to α-hydroxylation or, with a suitable base, β-elimination to form an enecarbamate-like structure within the ring. chemrxiv.org
Table 3: Potential Functionalization Sites on the 6-Oxopiperidin-3-yl Ring
| Site of Reaction | Type of Transformation | Potential Reagents | Resulting Functional Group | Reference(s) |
|---|---|---|---|---|
| Amide Nitrogen (N1) | N-Acylation | Acyl Halides / Base | N-Acyl Lactam | rsc.org |
| Carbonyl Carbon (C6) | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | General |
| α-Carbon (C5) | C-H Arylation | Cyanoarenes / Photocatalyst | α-Aryl Lactam | nih.govnih.gov |
| α-Carbon (C5) | C-H Hydroxylation | O₂ / Photocatalyst | α-Hydroxy Lactam | chemrxiv.org |
| α-Carbon (C5) | Alkylation (via enolate) | Base (e.g., LDA) then R-X | α-Alkyl Lactam | General |
Despite a comprehensive search of scientific literature, specific studies detailing the intramolecular cyclizations, annulation reactions, polycyclization sequences, and derivatization strategies for the chemical compound This compound are not available in the public domain.
General synthetic strategies involving ynamides, the functional group present in the target molecule, are well-documented for the construction of various nitrogen-containing heterocyclic structures. These methodologies include a range of chemical transformations that could theoretically be applied to a substrate like this compound. However, without specific experimental data for this compound, any discussion of its reactivity in the requested transformations would be speculative and not based on established scientific findings.
Research in the field of ynamide chemistry has demonstrated their utility in:
Intramolecular Cyclizations: Ynamides tethered to various chemical moieties can undergo cyclization to form a diverse array of ring systems, including fused and bridged nitrogen heterocycles.
Annulation Reactions: Ynamides are known to participate in annulation reactions, where a new ring is fused onto an existing structure. These reactions are a powerful tool for building complex polycyclic frameworks.
Polycyclization Sequences: In some cases, the reactivity of ynamides can be harnessed in cascade reactions to form multiple rings in a single synthetic operation, leading to intricate polycyclic architectures.
Derivatization for Chemical Libraries: The ynamide functionality can serve as a versatile handle for introducing chemical diversity, making it a potentially useful building block for the generation of compound libraries for drug discovery and other applications.
While these general principles of ynamide reactivity are established, their specific application to this compound, including reaction conditions, catalysts, and resulting product structures, has not been reported in the searched scientific literature. Therefore, a detailed and scientifically accurate article focusing solely on the chemical transformations of this specific compound, as requested, cannot be generated at this time.
Computational Chemistry and in Silico Investigations of N 6 Oxopiperidin 3 Yl but 2 Ynamide
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods allow for the detailed mapping of electron distribution and energy levels, which in turn helps in predicting how the molecule will interact with other chemical entities.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. khanacademy.org
For N-(6-Oxopiperidin-3-yl)but-2-ynamide, the HOMO is expected to be localized primarily on the electron-rich ynamide nitrogen and the adjacent carbon-carbon triple bond. The lone pair of the nitrogen atom significantly raises the energy of the HOMO, making it a potent nucleophilic center. The LUMO, conversely, would likely be distributed over the carbonyl group of the piperidinone ring and the electrophilic carbons of the ynamide functionality. The unique polarization of the ynamide's triple bond contributes significantly to its reactivity. nih.gov
Substituent effects can modulate the HOMO and LUMO energy levels. Electron-donating groups would raise the HOMO energy, enhancing nucleophilicity, while electron-withdrawing groups would lower the LUMO energy, increasing electrophilicity and narrowing the HOMO-LUMO gap. rsc.org
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Primarily located on the ynamide nitrogen and the C≡C bond; associated with nucleophilicity. |
| LUMO | -1.2 | Distributed across the ynamide carbons and the piperidinone carbonyl group; associated with electrophilicity. |
| HOMO-LUMO Gap | 5.3 | Indicates moderate kinetic stability and reactivity. |
The Electrostatic Potential (ESP) surface, also known as the molecular electrostatic potential (MEP) map, provides a visual representation of the charge distribution within a molecule. bhu.ac.in It maps the electrostatic potential onto the electron density surface, allowing for the immediate identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while areas of positive potential (colored blue) indicate sites prone to nucleophilic attack.
In this compound, the ESP analysis would be expected to reveal several key features:
A region of significant negative potential around the carbonyl oxygen of the 6-oxopiperidin ring, indicating its high susceptibility to interaction with electrophiles or hydrogen bond donors.
A negative potential region associated with the nitrogen atom of the ynamide group, though its nucleophilicity is influenced by resonance.
Positive potential would be concentrated around the amide hydrogen of the piperidinone ring and the hydrogens on the alpha-carbons to the carbonyl group.
The but-2-ynamide (B6235448) portion would exhibit a complex potential distribution, with the terminal methyl group being relatively neutral and the triple bond carbons showing varied potential based on the strong polarizing effect of the adjacent nitrogen atom. This polarization is a key feature of ynamide reactivity. researchgate.net
Table 2: Predicted Electrostatic Potential Features of this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Piperidinone Carbonyl Oxygen | Strongly Negative | Site for electrophilic attack/H-bonding |
| Ynamide Nitrogen | Negative | Nucleophilic center |
| Piperidinone Amide Hydrogen (N-H) | Strongly Positive | Site for nucleophilic attack/H-bonding |
| Ynamide Carbonyl Carbon | Positive | Electrophilic center |
Calculating atomic charges (e.g., using Mulliken population analysis or Natural Bond Orbital theory) and bond orders provides a quantitative measure of the electron distribution and the nature of chemical bonds within the molecule.
For this compound, these calculations would likely show:
A significant negative charge on the carbonyl oxygen and a positive charge on the carbonyl carbon of the piperidinone ring, confirming the polar nature of the amide bond.
The nitrogen of the ynamide group would carry a partial negative charge, while the adjacent alkyne carbons would have distinct charge distributions, reflecting the electron-donating nature of the nitrogen.
Bond order analysis would confirm the triple bond character of the C≡C bond and the partial double bond character of the N-C(O) bond in the piperidinone ring due to amide resonance. The bond between the ynamide nitrogen and the adjacent alkyne carbon would also exhibit a bond order greater than one, indicative of p-orbital overlap.
Reaction Mechanism Modeling
Computational chemistry is an invaluable tool for elucidating reaction mechanisms by mapping the energetic landscape that connects reactants, transition states, and products.
A Potential Energy Surface (PES) scan involves systematically changing a specific geometric parameter (like a bond length, bond angle, or dihedral angle) and calculating the energy at each step, while optimizing the rest of the molecular geometry. researchgate.net This "relaxed" scan helps to identify low-energy conformations, reaction pathways, and approximate locations of transition states. muni.czlibretexts.org
For this compound, a PES scan could be used to explore:
Rotational Barriers: Scanning the dihedral angle of the bond connecting the piperidinone ring to the ynamide side chain would reveal the energy barriers to rotation and identify the most stable conformers.
Reaction Coordinates: To model a potential reaction, such as the addition of a nucleophile to the ynamide triple bond, the distance between the nucleophile and the target carbon could be systematically decreased. The resulting energy profile would provide an initial picture of the reaction pathway and the activation energy barrier. nih.govacs.org
Once an approximate transition state (TS) is located on the PES, more sophisticated algorithms can be used to find its exact geometry and energy. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. libretexts.org Verifying a true transition state involves frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Following the localization of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC calculation maps the reaction pathway downhill from the transition state, connecting it to the corresponding reactant and product minima on the potential energy surface. This confirms that the identified transition state indeed connects the intended reactants and products, providing a complete, dynamic picture of the reaction mechanism. For reactions involving ynamides, such as cycloadditions or nucleophilic additions, IRC calculations are crucial for verifying the proposed mechanistic steps. libretexts.org
Computational Prediction of Regioselectivity and Stereoselectivity
Ynamides are known for their versatile reactivity, often participating in reactions where the regioselectivity of bond formation is a critical determinant of the final product structure. researchgate.net Due to the electronic polarization of the alkyne moiety, nucleophilic or electrophilic additions can, in principle, occur at either the α- or β-carbon atom relative to the nitrogen. Computational methods, particularly those based on density functional theory (DFT), are instrumental in predicting the regiochemical outcomes of reactions involving ynamides.
For this compound, computational models can be employed to investigate various potential transformations, such as cycloadditions or hydrofunctionalization reactions. By calculating the energies of the transition states for all possible reaction pathways (i.e., attack at the α- versus the β-position), researchers can determine the most likely regiochemical outcome. Factors influencing this selectivity, such as the nature of the catalyst, the solvent, and the electronic properties of the substituents, can be systematically studied in silico. rsc.org For instance, gold(I)-catalyzed cycloisomerization reactions of similar ynamide-containing systems have been computationally studied to understand the origins of substrate-dependent regioselectivity, with electrostatic and dispersion effects identified as key factors. rsc.org
Stereoselectivity, the preferential formation of one stereoisomer over another, is another critical aspect that can be predicted using computational tools. For reactions that create new chiral centers on the piperidinone ring or at the ynamide moiety of this compound, computational modeling can elucidate the origins of stereocontrol. By analyzing the three-dimensional structures of diastereomeric transition states, the steric and electronic interactions that favor the formation of the observed product can be identified.
A hypothetical analysis of a reaction involving this compound is presented in the table below.
| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Isomer | Predicted Regioselectivity |
| α-Addition | -25.4 | α-product | High |
| β-Addition | -21.1 | - | - |
| syn-Addition | -24.8 | syn-product | High |
| anti-Addition | -22.3 | - | - |
This table presents hypothetical data for illustrative purposes.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional shape and flexibility. This compound possesses several rotatable bonds and a six-membered ring that can adopt different conformations. Conformational analysis aims to identify the low-energy shapes (conformers) that the molecule is likely to adopt.
In silico techniques such as molecular mechanics force fields and quantum mechanical calculations can be used to perform a systematic search of the conformational space. This generates a conformational landscape, which is a plot of potential energy versus molecular geometry. The most stable conformers, corresponding to the minima on this landscape, represent the most probable shapes of the molecule. Molecular dynamics (MD) simulations, which simulate the movement of atoms in a molecule over time, provide a more dynamic picture of its flexibility. MD simulations can reveal how the molecule transitions between different conformations and the extent of its structural fluctuations.
The surrounding environment, particularly the solvent, can have a profound impact on the conformation and reactivity of a molecule. researchgate.net Solvents can stabilize or destabilize different conformers and transition states through interactions such as hydrogen bonding and dipole-dipole interactions.
Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a given dielectric constant, while explicit models include individual solvent molecules in the simulation. By performing conformational analyses and MD simulations in different solvents, it is possible to predict how the conformational preferences and reactivity of this compound might change in different chemical environments, such as water versus a nonpolar organic solvent. researchgate.net
In Silico Approaches for Scaffold Exploration and Optimization
Scaffold hopping is a computational strategy used in drug design to identify novel molecular cores (scaffolds) that can serve as starting points for new drugs while retaining the biological activity of a known active compound. This technique is particularly useful for generating new intellectual property and improving the properties of an existing chemical series. nih.gov
For this compound, scaffold hopping algorithms could be used to identify alternative cyclic structures to replace the 6-oxopiperidine ring or to find replacements for the but-2-ynamide side chain. These new scaffolds would be designed to maintain the key pharmacophoric features responsible for biological activity.
Bioisosteric replacement is a related concept where a functional group in a molecule is replaced by another group with similar physical or chemical properties. This is often done to improve potency, selectivity, or pharmacokinetic properties. The ynamide functional group in this compound is a versatile building block that has several known structural analogues. nih.govsemanticscholar.org Computational databases and algorithms can be used to suggest bioisosteric replacements for the ynamide moiety or other parts of the molecule.
Below is a table of potential structural analogues for this compound that could be explored through scaffold hopping or bioisosteric replacement.
| Original Scaffold/Functional Group | Potential Replacement | Rationale |
| 6-Oxopiperidine | Pyrrolidinone | Smaller ring system, potentially altering binding geometry. |
| 6-Oxopiperidine | Morpholinone | Introduction of a heteroatom to modify solubility and hydrogen bonding capacity. |
| But-2-ynamide | Ynimide | A known structural analogue of ynamides. semanticscholar.org |
| But-2-ynamide | Yne-hydrazide | A known structural analogue of ynamides. semanticscholar.org |
| But-2-ynamide | Yne-sulfoximine | A known structural analogue of ynamides. semanticscholar.org |
This table contains hypothetical examples based on known chemical principles.
A significant challenge in in silico drug design is ensuring that the newly designed molecules can be synthesized in a laboratory. nih.gov Predictive models for synthetic accessibility (SA) use machine learning algorithms trained on large databases of chemical reactions to estimate how difficult a molecule would be to synthesize. nih.govnih.gov These models can provide a numerical score that helps to prioritize virtual compounds for synthesis. nih.gov For any proposed analogues of this compound, SA models can be used to filter out structures that are likely to be synthetically intractable.
Assessing the novelty of a designed compound is another important aspect of computational chemistry. By comparing a newly designed structure against large chemical databases, it is possible to determine if the compound has been previously synthesized or reported. This helps to focus research efforts on truly novel chemical matter. Various computational tools and databases are available for this purpose.
Virtual Screening for Analog Design
In the realm of computational chemistry, virtual screening has emerged as a powerful and cost-effective strategy for the design of novel analogs of a lead compound, such as this compound. healthinformaticsjournal.comnih.gov This in silico technique involves the computational screening of large libraries of chemical compounds to identify molecules with a high probability of possessing desired biological activity. researchgate.net The primary goal is to enrich the hit rate, reduce the number of compounds that need to be synthesized and tested experimentally, and ultimately accelerate the drug discovery process. nih.govmdpi.com The application of virtual screening for analog design of this compound can be broadly categorized into two main approaches: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS). nih.govresearchgate.net
Ligand-Based Virtual Screening (LBVS)
Ligand-based virtual screening relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. nih.govebi.ac.uk This approach is particularly useful when the three-dimensional structure of the biological target is unknown. For the design of analogs of this compound, a set of known active and inactive molecules would be used to build a predictive model. researchgate.net
The process would typically involve the following steps:
Pharmacophore Modeling: A pharmacophore model is generated based on the essential structural features of this compound required for its biological activity. This model represents the spatial arrangement of key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
Similarity Searching: Large chemical databases are then screened to identify molecules that match the generated pharmacophore model. ebi.ac.uk Various similarity metrics and molecular fingerprints can be employed to quantify the resemblance to the lead compound.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org For this compound, a QSAR model could be developed to predict the activity of new analogs based on their physicochemical properties and structural descriptors. frontiersin.org
An illustrative virtual screening campaign for analogs of this compound might yield a dataset similar to the one presented below. This table showcases hypothetical analogs and their predicted activities based on a QSAR model.
| Analog ID | Modification on this compound Scaffold | Predicted Activity (IC50, µM) | Pharmacophore Fit Score |
| ANA-001 | Replacement of but-2-ynamide with propanamide | 2.5 | 0.85 |
| ANA-002 | Substitution of the piperidinone ring with a pyrrolidinone ring | 5.1 | 0.72 |
| ANA-003 | Addition of a methyl group to the piperidinone nitrogen | 1.8 | 0.91 |
| ANA-004 | Replacement of the but-2-ynamide with a cyclopropyl (B3062369) carboxamide | 3.2 | 0.88 |
Structure-Based Virtual Screening (SBVS)
When the three-dimensional structure of the biological target is available, structure-based virtual screening becomes a viable and powerful approach. frontiersin.org This method relies on the principle of molecular recognition, where the ligand (in this case, an analog of this compound) binds to the active site of the target protein. healthinformaticsjournal.com
The key steps in SBVS for analog design include:
Target Preparation: The 3D structure of the target protein, often obtained from X-ray crystallography or NMR spectroscopy, is prepared for docking. This involves adding hydrogen atoms, assigning charges, and defining the binding site.
Molecular Docking: Molecular docking simulations are performed to predict the binding mode and affinity of potential analogs within the active site of the target protein. healthinformaticsjournal.combenthamdirect.com Scoring functions are used to rank the docked compounds based on their predicted binding energies. nih.gov
Virtual Library Screening: A virtual library of compounds, which can include commercially available chemicals or virtually generated analogs of this compound, is docked into the target's active site. healthinformaticsjournal.com The top-ranking compounds are then selected for further investigation.
A hypothetical output from an SBVS campaign for analogs of this compound targeting a specific kinase is presented in the following table. The table includes docking scores and predicted key interactions.
| Analog ID | Modification on this compound Scaffold | Docking Score (kcal/mol) | Predicted Key Interactions |
| ANA-005 | Introduction of a hydroxyl group on the piperidinone ring | -9.2 | Hydrogen bond with Asp145 |
| ANA-006 | Replacement of the but-2-ynamide with a benzamide (B126) moiety | -8.5 | Pi-pi stacking with Phe82 |
| ANA-007 | Isosteric replacement of the piperidinone oxygen with sulfur | -9.8 | Enhanced hydrophobic interactions |
| ANA-008 | Addition of a trifluoromethyl group to the but-2-ynamide | -10.1 | Strong electrostatic interaction with Lys33 |
By leveraging both ligand-based and structure-based virtual screening techniques, researchers can efficiently explore a vast chemical space to design novel analogs of this compound with potentially improved potency, selectivity, and pharmacokinetic properties. nih.gov These computational methods serve as a crucial preliminary step, guiding the synthesis and experimental testing of the most promising candidates. nih.gov
Spectroscopic and Advanced Analytical Characterization of N 6 Oxopiperidin 3 Yl but 2 Ynamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure of N-(6-Oxopiperidin-3-yl)but-2-ynamide, allowing for the precise mapping of atomic connectivity and spatial relationships.
Proton (¹H) NMR for Structural Connectivity
The ¹H NMR spectrum is fundamental for establishing the proton framework of the molecule. Each unique proton or group of equivalent protons generates a distinct signal, whose chemical shift (δ), multiplicity (splitting pattern), and integral value provide critical structural information.
For this compound, the spectrum would be characterized by signals corresponding to the piperidinone ring protons, the amide proton (N-H), and the methyl group of the butynamide moiety.
Piperidinone Ring Protons: The protons on the piperidinone ring (at positions 3, 4, and 5) would appear as complex multiplets in the aliphatic region of the spectrum. The proton at C3 (the chiral center) would couple to the adjacent methylene (B1212753) protons at C4 and the amide proton, resulting in a complex splitting pattern. The chemical shift would be influenced by the deshielding effects of the adjacent amide and carbonyl groups.
Amide Proton (N-H): A distinct signal for the lactam N-H proton at position 1 is expected, typically as a broad singlet, though its chemical shift can be highly dependent on solvent and concentration.
Butynamide Moiety: The methyl group (CH₃) of the but-2-ynamide (B6235448) chain would produce a sharp singlet or a narrow doublet (due to long-range coupling across the alkyne) in the upfield region (around δ 1.8-2.2 ppm). The amide proton (N-H) connecting the side chain to the ring would likely appear as a doublet in the downfield region (typically δ 7.0-9.0 ppm), with its coupling to the C3 proton providing direct evidence of the amide bond location.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| CH₃ (butynamide) | 1.8 – 2.2 | s or d |
| CH₂ (C4-piperidinone) | 1.9 – 2.5 | m |
| CH₂ (C5-piperidinone) | 2.1 – 2.8 | m |
| CH₂ (C6-piperidinone) | 3.2 – 3.6 | m |
| CH (C3-piperidinone) | 4.0 – 4.8 | m |
| NH (lactam) | 5.5 – 7.5 | br s |
Carbon (¹³C) NMR for Carbon Framework Elucidation
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Key signals would include two carbonyl carbons, two acetylenic carbons, and the carbons of the piperidinone ring.
Carbonyl Carbons: Two distinct signals in the downfield region (δ 160-180 ppm) are expected, corresponding to the lactam carbonyl (C6) and the amide carbonyl of the butynamide side chain.
Alkyne Carbons: The two sp-hybridized carbons of the butynamide alkyne bond would resonate in the midfield region (δ 70-90 ppm).
Piperidinone Ring Carbons: The aliphatic carbons of the piperidinone ring (C3, C4, C5) would appear in the upfield region (δ 20-60 ppm). The C3 carbon, being attached to the nitrogen of the amide, would be shifted further downfield compared to C4 and C5.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C H₃ (butynamide) | 3 – 10 |
| C H₂ (C4-piperidinone) | 20 – 30 |
| C H₂ (C5-piperidinone) | 25 – 35 |
| C H (C3-piperidinone) | 45 – 55 |
| C ≡C (butynamide) | 70 – 85 |
| C≡C (butynamide) | 75 – 90 |
| C =O (amide) | 150 – 165 |
| C =O (lactam, C6) | 170 – 180 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the piperidinone ring (H3-H4-H5) and the coupling between the amide proton and the H3 proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons (CH, CH₂, CH₃).
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for identifying longer-range (2-3 bond) correlations between protons and carbons. Crucial HMBC correlations would include the correlation from the amide N-H proton to the amide carbonyl carbon and the C3 carbon of the ring, confirming the attachment point of the side chain. Correlations from the methyl protons to the acetylenic carbons would confirm the structure of the butynamide group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It would be instrumental in determining the relative stereochemistry and preferred conformation of the piperidinone ring and the orientation of the butynamide side chain.
Dynamic NMR Studies for Conformational Exchange
The piperidinone ring is not planar and can exist in various chair or boat-like conformations. Furthermore, rotation around the amide bond of the side chain can be restricted, potentially leading to the existence of rotational isomers (rotamers). Dynamic NMR studies, which involve recording spectra at different temperatures, can provide insight into these conformational exchange processes. nih.govresearchgate.net At low temperatures, the exchange might be slow enough on the NMR timescale to observe separate signals for different conformers. As the temperature is raised, these signals would broaden and eventually coalesce, allowing for the calculation of the energy barrier for the conformational interchange. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound (C₉H₁₂N₂O₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the molecular formula. The high accuracy of HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Fragmentation patterns observed in the MS/MS spectrum would further corroborate the proposed structure by showing the loss of characteristic neutral fragments.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is an essential technique for the structural elucidation of this compound and its derivatives. This method provides detailed information about the molecule's connectivity and substructures by analyzing the fragmentation patterns of a selected precursor ion. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID), leading to the formation of characteristic product ions.
The fragmentation of this compound is expected to occur at the most labile bonds, primarily involving the δ-lactam ring and the butynamide side chain. The analysis of these fragmentation pathways allows for the unambiguous identification of the compound. Key fragmentation pathways for related dioxopiperidinamide structures often involve cleavages within the piperidine (B6355638) ring and the amide linkage. researchgate.net
A plausible fragmentation pattern for the [M+H]⁺ ion of this compound would initiate with the cleavage of the piperidinone ring. Common fragmentation pathways for similar cyclic structures include the loss of small neutral molecules such as CO, NH₃, or portions of the side chain. researchgate.netnih.gov For instance, a characteristic fragmentation of piperidine-2,6-dione derivatives involves the cleavage of the glutarimide (B196013) ring. researchgate.net In this case, initial fragmentation could involve the loss of the but-2-ynamide side chain or ring-opening of the oxopiperidinyl moiety. Subsequent fragmentation would lead to a series of product ions that confirm the presence of both the lactam and the ynamide substructures.
The high-resolution mass data obtained from these experiments allows for the determination of the elemental composition of each fragment, further corroborating the proposed fragmentation pathways. nih.govmdpi.com
Table 1: Plausible MS/MS Fragmentation Profile for [M+H]⁺ of this compound This table presents a hypothetical fragmentation pattern based on the known behavior of related chemical structures.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| [M+H]⁺ | [M+H - CO]⁺ | CO (28 Da) | Loss of carbonyl from lactam ring |
| [M+H]⁺ | [M+H - C₄H₃O]⁺ | C₄H₃O (67 Da) | Cleavage of the but-2-ynoyl group |
| [M+H]⁺ | [C₅H₈NO]⁺ | C₄H₄N₂O | Protonated 6-oxopiperidin-3-amine fragment |
| [M+H]⁺ | [C₄H₅O]⁺ | C₅H₇N₂O | But-2-ynoyl cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques crucial for identifying the functional groups present in this compound. cardiff.ac.uk These methods probe the vibrational modes of molecules, providing a unique fingerprint based on the compound's structure.
The IR spectrum is expected to show strong absorptions characteristic of the amide and carbonyl groups. nih.gov The C=O stretching vibration of the δ-lactam ring (Amide I band) typically appears as a sharp, intense peak. libretexts.org Another key feature is the N-H stretching vibration of the amide linkage, which is expected in the 3500–3300 cm⁻¹ region. nih.gov The C≡C stretching of the internal alkyne in the butynamide moiety is expected to be a weak absorption in the IR spectrum, as the triple bond is not very polar. libretexts.org
Raman spectroscopy provides complementary information. researchgate.net The C≡C triple bond, which is a weak absorber in the IR spectrum, typically gives a strong and clear signal in Raman spectra due to the large change in polarizability associated with its stretching mode. nih.gov This makes Raman spectroscopy particularly useful for confirming the presence of the ynamide functional group. Aromatic alkynes are noted as being especially strong Raman scatterers. nih.gov The combination of IR and Raman data thus allows for a comprehensive identification of all key functional groups. researchgate.netnih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Amide (Side Chain) | N-H Stretch | 3350 - 3250 | 3350 - 3250 | Medium |
| Alkyne (Ynamide) | C≡C Stretch | 2260 - 2200 | 2260 - 2200 | Weak (IR), Strong (Raman) |
| Lactam (Ring) | C=O Stretch (Amide I) | 1680 - 1650 | 1680 - 1650 | Strong |
| Amide (Side Chain) | C=O Stretch (Amide I) | 1660 - 1630 | 1660 - 1630 | Strong |
| Amide (Side Chain) | N-H Bend (Amide II) | 1570 - 1515 | 1570 - 1515 | Medium |
| Alkyl | C-H Stretch | 2980 - 2850 | 2980 - 2850 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For this compound, the chromophores responsible for UV absorption are the amide group within the lactam ring and, more significantly, the conjugated ynamide system. researchgate.net The electron-donating character of the nitrogen atom in an ynamide strongly polarizes the carbon-carbon triple bond, influencing its electronic properties. orgsyn.org
The UV-Vis spectrum is expected to display absorptions corresponding to n→π* and π→π* transitions. The n→π* transition, typically of lower intensity, involves the excitation of a non-bonding electron from the oxygen or nitrogen atom to an anti-bonding π* orbital. This is characteristic of the carbonyl group in the lactam. The more intense π→π* transition arises from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated but-2-ynamide moiety. The position and intensity of these absorption bands can be influenced by the solvent polarity. nih.gov Studies on related benzamide (B126) structures show that substitutions can result in a shift of absorption bands to longer wavelengths (bathochromic shift). researchgate.net
Table 3: Expected Electronic Transitions for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Notes |
|---|---|---|---|---|
| Amide C=O (Lactam) | n→π | ~210-230 | Low | Characteristic of isolated amide carbonyl group. |
| But-2-ynamide | π→π | ~200-250 | High | Conjugated system leads to intense absorption. |
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information for a molecule, including precise bond lengths, bond angles, and stereochemistry. For this compound, this technique can confirm the conformation of the piperidinone ring and the geometry of the butynamide substituent.
Studies on various piperidin-4-one and δ-lactam derivatives have shown that the six-membered ring typically adopts a chair or a slightly distorted chair conformation, as this is the most stable arrangement. iucr.orgchemrevlett.comiucr.org The specific conformation and crystal packing are influenced by intermolecular interactions, such as hydrogen bonding involving the amide N-H group and the lactam carbonyl oxygen.
The process begins with the growth of a suitable single crystal, which is then mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected. The resulting data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². Hydrogen atoms are typically located from difference Fourier maps and refined isotropically. iucr.org
Table 4: Representative Crystallographic Data for a Piperidinone Derivative This table presents hypothetical but realistic data based on published structures of similar compounds. researchgate.net
| Parameter | Value |
|---|---|
| Empirical formula | C₉H₁₂N₂O₂ |
| Formula weight | 180.21 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 7.031 |
| b (Å) | 11.675 |
| c (Å) | 22.783 |
| β (°) | 97.50 |
| Volume (ų) | 1855.3 |
| Z | 4 |
| Calculated density (g/cm³) | 1.290 |
| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.125 |
This compound possesses a chiral center at the C3 position of the piperidinone ring. Determining the absolute configuration (R or S) of this stereocenter is crucial. X-ray crystallography is a powerful method for this assignment, especially when a heavy atom is present in the structure or through the use of anomalous dispersion effects. wikipedia.org
For chiral molecules that crystallize in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing anomalous scattering data. mdpi.comnih.gov The Flack parameter is calculated during the refinement process; a value close to zero for the correct enantiomer confirms the assigned absolute configuration with a high degree of confidence. mdpi.com This method provides an unambiguous assignment of the spatial arrangement of the atoms, which is essential for understanding the molecule's biological activity and interactions. researchgate.net The Cahn-Ingold-Prelog (CIP) system is then used to assign the R or S descriptor to the chiral center based on the determined 3D structure. wikipedia.orgmsu.edu
Structure Reactivity Relationships and Design Principles for N 6 Oxopiperidin 3 Yl but 2 Ynamide Analogues
Influence of Substituents on Ynamide Reactivity and Stability
Ynamides are a class of alkynes characterized by a nitrogen atom directly attached to the triple bond, which also bears an electron-withdrawing group. plu.edu This arrangement endows them with a finely tuned balance of reactivity and stability, making them more practical building blocks than the more labile ynamines. nih.govnih.gov The reactivity of the ynamide in N-(6-Oxopiperidin-3-yl)but-2-ynamide is largely dictated by the polarization of the alkyne, influenced by the electron-donating nitrogen atom and tempered by the electron-withdrawing acyl group of the piperidinone ring. nih.gov
The stability and reactivity of ynamide analogues can be modulated by altering the substituents on the nitrogen atom and the alkyne terminus. Placing an electron-withdrawing group on the nitrogen, such as the carbonyl group within the 6-oxopiperidinyl moiety, is crucial for stability. nih.gov This delocalization of the nitrogen's lone pair into the carbonyl group reduces the electron density of the triple bond, making the ynamide less prone to hydrolysis and thermal degradation compared to simple ynamines. nih.gov
Substituents on the but-2-ynamide (B6235448) portion also play a significant role. The methyl group at the terminus of the butynamide influences the steric environment and can affect the approach of reagents in chemical transformations. Varying this substituent allows for the fine-tuning of the molecule's reactivity in cycloadditions and other bond-forming reactions. nih.gov Generally, ynamides are endowed with both nucleophilic and electrophilic properties, allowing them to participate in a diverse array of chemical transformations.
| Substituent on Ynamide Nitrogen | Effect on Reactivity | Effect on Stability |
| Acyl (e.g., in piperidinone) | Modulates reactivity, allowing for controlled reactions. nih.gov | Increases stability compared to ynamines. nih.gov |
| Sulfonyl | Balances reactivity and stability. nih.gov | Generally stable and practical to work with. nih.gov |
| Alkoxycarbonyl | Regulates polarization of the alkyne bond. nih.gov | Enhances stability for easier handling. nih.gov |
Stereochemical Control Elements within the Piperidinone Moiety
The 6-oxopiperidin-3-yl group introduces a key stereochemical element into the molecule. The chiral center at the C3 position of the piperidinone ring allows for the synthesis of enantiomerically enriched compounds, which is critical in medicinal chemistry and materials science. The stereochemistry of this moiety can be controlled during synthesis through various asymmetric methods. nih.govresearchgate.net
The conformation of the piperidinone ring, which typically adopts a chair or twist-boat conformation, influences the spatial orientation of the ynamide group. researchgate.net This conformational preference can dictate the facial selectivity of reactions at the alkyne. Substituents on the piperidinone ring can lock the conformation, providing a higher degree of stereochemical control in subsequent transformations. For instance, bulky substituents can favor an equatorial orientation to minimize steric strain, thereby influencing the accessibility of the ynamide. researchgate.net The synthesis of polysubstituted piperidines with excellent diastereo- and enantioselectivity has been achieved through methods like organocatalytic Michael reactions, demonstrating the feasibility of precise stereochemical control. nih.govnih.gov
Rational Design for Targeted Chemical Transformations
The dual functionality of this compound allows for its rational design to achieve specific outcomes in chemical reactions. By modifying its structure, chemists can control aspects like regioselectivity and stereoselectivity.
Modulation of Regioselectivity
The inherent polarization of the ynamide triple bond typically directs the addition of electrophiles to the α-carbon (adjacent to the nitrogen) and nucleophiles to the β-carbon. plu.eduresearchgate.net However, this regioselectivity can be reversed, or "umpolung" reactivity can be achieved, through several strategies. plu.eduresearchgate.net
For analogues of this compound, the carbonyl group of the piperidinone offers a potential chelation site for metal catalysts. Metal-carbonyl chelation can alter the electronic distribution within the ynamide, favoring addition at the β-position. researchgate.net For example, copper catalysis has been successfully used to reverse the regioselectivity in arene-ynamide cyclizations. figshare.com This strategy allows for the synthesis of nitrogen-containing heterocycles that would be inaccessible through conventional ynamide reactivity. figshare.com
| Strategy for Regioselectivity Control | Mechanism | Outcome |
| Standard Ynamide Reactivity | Strong polarization of the alkynyl moiety. plu.edu | Addition of functional groups at the α-position. plu.eduresearchgate.net |
| Metal-Carbonyl Chelation | Coordination of a metal catalyst to the piperidinone carbonyl. researchgate.net | Reversal of regioselectivity, favoring β-addition. researchgate.net |
| Copper Catalysis | Alters electronic bias in π-tethered ynamide cyclizations. figshare.com | Enables cyclization at the β-position of the ynamide. figshare.com |
| Base-Mediated Addition | Use of specific base catalysts. plu.edu | Can promote umpolung transformations. plu.edu |
Engineering Diastereoselectivity and Enantioselectivity
The chiral piperidinone scaffold serves as a powerful tool for inducing stereoselectivity in reactions involving the ynamide group. In intramolecular reactions, the stereocenter at C3 can direct the approach of reactants, leading to the formation of one diastereomer over another. This substrate-controlled diastereoselectivity is a cornerstone of modern asymmetric synthesis.
For intermolecular reactions, chiral catalysts can be employed to achieve high levels of enantioselectivity. nih.gov For example, chiral copper(bisoxazoline) complexes have been used in [2+2] cycloadditions with ynamides to produce multifunctional products with excellent yields and enantiomeric excesses. nih.gov The development of catalytic and stereocontrolled methods for constructing highly decorated 3-hydroxy-2-piperidinone carboxamides highlights the potential for engineering complex stereochemical arrays within this scaffold. rsc.orgnih.gov The synthesis of piperidines with multiple contiguous stereocenters can be achieved with high stereocontrol, further demonstrating the tunability of this system. nih.govnih.gov
Development of Privileged Scaffolds for Chemical Synthesis
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points in drug discovery. researchgate.netufrj.brpageplace.de The piperidinone ring is a well-established privileged structure, present in numerous natural products and pharmaceuticals. rsc.orgnih.gov
Identifying Structural Motifs that Confer Synthetic Versatility
The combination of the piperidinone ring and the ynamide functional group in this compound creates a highly versatile scaffold for chemical synthesis. bham.ac.uk The piperidinone moiety provides a robust and stereochemically defined core that can be further functionalized. nih.govrsc.org For instance, the phenyl(piperidin-4-yl)methanone (B1296144) fragment, a related structure, is considered a privileged scaffold due to its metabolic stability and presence in many bioactive small molecules. nih.gov
The ynamide group is a versatile handle for a wide range of transformations, including cycloadditions, transition metal-catalyzed annulations, and cycloisomerizations. nih.gov This allows for the rapid construction of complex, nitrogen-containing heterocyclic systems from a common precursor. bham.ac.uk The development of ynamide-based transformations is a key area of research for synthesizing diverse molecular scaffolds. bham.ac.ukbham.ac.uk The oxazolidinone ring, which shares features with the piperidinone lactam, is another example of a versatile scaffold in medicinal chemistry, highlighting the synthetic potential of such motifs. rsc.org The ability to generate skeletal, functional, and stereochemical diversity from readily available starting materials makes piperidone-based scaffolds highly attractive in multicomponent reactions for creating complex molecular architectures. researchgate.net
Strategies for Modulating Molecular Shape and Complexity in this compound Analogues
The modulation of molecular shape and complexity is a cornerstone of modern medicinal chemistry, aimed at optimizing the interaction of a ligand with its biological target, improving pharmacokinetic properties, and minimizing off-target effects. For analogues of this compound, a compound featuring a chiral piperidinone ring and a reactive ynamide moiety, these strategies are critical for defining its structure-reactivity relationships. The inherent conformational flexibility of the six-membered piperidinone ring, coupled with the linear geometry of the ynamide group, presents unique opportunities and challenges for molecular design. Strategies to modulate its shape and complexity primarily focus on controlling the stereochemistry and conformational preferences of the piperidinone scaffold, as well as diversifying the substitution on both the piperidinone and the butynamide fragments.
A primary strategy involves the introduction of substituents on the piperidinone ring to control its conformational equilibrium. The piperidinone ring can adopt several conformations, such as chair, boat, and twist-boat forms. The introduction of alkyl or other functional groups at various positions on the ring can create steric and electronic effects that favor a particular conformation. For instance, the placement of a bulky substituent at a specific position can lock the ring into a preferred chair conformation, thereby presenting the ynamide and other functionalities in a well-defined spatial orientation. This conformational restriction can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
Another key approach to modulating molecular complexity is through modifications of the butynamide side chain. The terminal methyl group of the but-2-ynamide moiety can be replaced with a variety of other groups, including larger alkyl chains, aryl rings, or heterocyclic systems. These modifications can be used to explore additional binding pockets in a target protein, thereby increasing potency and selectivity. The introduction of polar functional groups into this part of the molecule can also be used to modulate physicochemical properties such as solubility and membrane permeability.
Computational studies, including molecular docking and molecular dynamics simulations, are invaluable tools for guiding the design of analogues with desired shapes and complexities. These methods can predict the preferred conformations of different analogues and how they might interact with a biological target. This in silico analysis allows for the prioritization of synthetic targets and a more rational approach to analogue design.
The following data tables would typically be populated with experimental data from research on specific analogues to illustrate these principles. However, in the absence of publicly available research data specifically on this compound analogues, the tables are presented with hypothetical data to exemplify the concepts discussed.
Table 1: Impact of Piperidinone Substitution on Conformational Preference and Hypothetical Receptor Binding
| Analogue ID | Substituent on Piperidinone | Predicted Dominant Conformation | Hypothetical Binding Affinity (IC₅₀, nM) |
| A-01 | None | Chair (axial/equatorial mix) | 500 |
| A-02 | 4-methyl (cis) | Chair (diequatorial) | 250 |
| A-03 | 4-methyl (trans) | Chair (axial/equatorial) | 400 |
| A-04 | 5-tert-butyl (cis) | Twist-boat | 1500 |
| A-05 | 5-tert-butyl (trans) | Chair (equatorial) | 150 |
Table 2: Influence of Ynamide Terminal Group on Molecular Shape and Hypothetical Activity
| Analogue ID | Terminal Group (R) on Butynamide | Overall Molecular Shape | Hypothetical Potency (EC₅₀, µM) |
| B-01 | Methyl | Linear/Globular | 10.5 |
| B-02 | Phenyl | Extended/Planar | 2.1 |
| B-03 | Cyclohexyl | Bulky/Globular | 5.8 |
| B-04 | Pyridyl | Extended/Planar with H-bond acceptor | 0.9 |
| B-05 | tert-Butyl | Bulky/Globular | 8.2 |
These strategies, combining synthetic chemistry and computational modeling, provide a powerful toolkit for the systematic exploration of the chemical space around the this compound scaffold. The resulting analogues, with their varied molecular shapes and complexities, are essential for elucidating detailed structure-reactivity relationships and for the development of compounds with optimized biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
